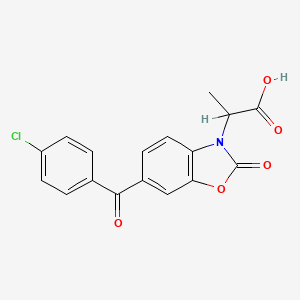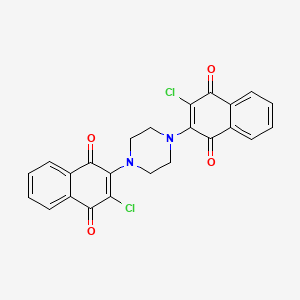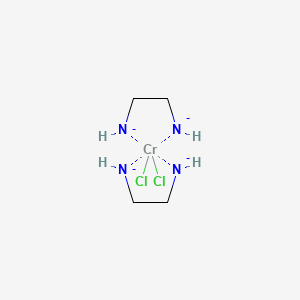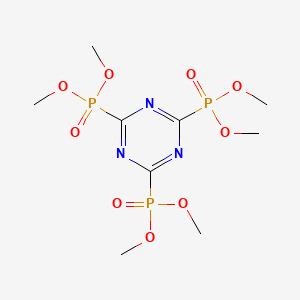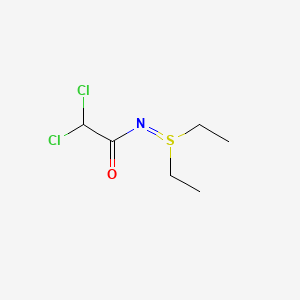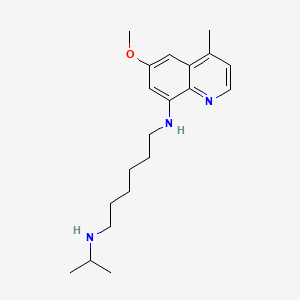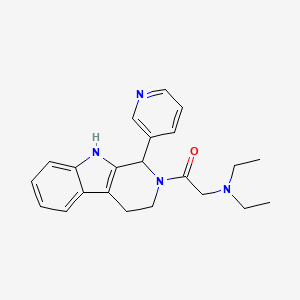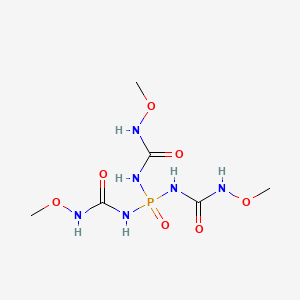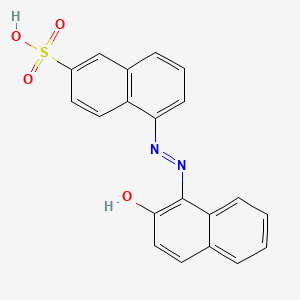
C2BL8C9Zwy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID (C2BL8C9Zwy) is a chemical substance with the molecular formula C20H14N2O4S and a molecular weight of 378.401 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID typically involves the diazotization of 2-naphthol followed by coupling with 2-naphthylamine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid .
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenesulfonic acids.
Aplicaciones Científicas De Investigación
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID involves its interaction with molecular targets such as enzymes and cellular structures. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, sodium salt .
- Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-, barium salt .
Uniqueness
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
754142-38-6 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26) |
Clave InChI |
COUYJSSQPKTVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


